Isomaltotetraose
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Overview
Description
Isomaltotetraose is a type of oligosaccharide, specifically a tetrasaccharide, composed of four glucose units linked by alpha-1,6-glycosidic bonds. It is one of the main hydrolysis end products of dextran, a complex branched glucan. This compound is known for its ability to induce the synthesis of dextranase, an enzyme that breaks down dextran .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomaltotetraose can be synthesized through the enzymatic hydrolysis of dextran using dextranase. The process involves the breakdown of dextran into smaller oligosaccharides, including this compound . Another method involves the chemical synthesis of this compound from glucose derivatives. For example, ethyl 2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside can be converted into this compound through a series of condensation reactions in the presence of nitromethane and 2,6-lutidine .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation. Marine bacterium Arthrobacter oxydans KQ11 is known to produce this compound as a major hydrolysis end product of dextran . The fermentation process is followed by purification steps to isolate this compound from other oligosaccharides.
Chemical Reactions Analysis
Types of Reactions
Isomaltotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using dextranase to break down dextran into this compound.
Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups in this compound.
Glycosylation: Glycosyl donors like 5-thioglucopyranosyl can be used for alpha-selective glycosylation to synthesize isomaltotetraoside analogues.
Major Products Formed
Hydrolysis: This compound is formed as a major product from the hydrolysis of dextran.
Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Glycosylation: Glycosylation reactions can produce isomaltotetraoside analogues.
Scientific Research Applications
Isomaltotetraose has several scientific research applications across various fields:
Mechanism of Action
Isomaltotetraose exerts its effects primarily through its interaction with enzymes. It induces the synthesis of dextranase, which breaks down dextran into smaller oligosaccharides . The molecular targets include the active sites of glycosidases, where this compound binds and undergoes hydrolysis. The pathways involved include the enzymatic degradation of polysaccharides and the subsequent metabolic processes .
Comparison with Similar Compounds
Isomaltotetraose is similar to other isomalto-oligosaccharides such as isomaltose, isomaltotriose, and isomaltooctaose. it is unique in its ability to induce dextranase synthesis more effectively than other oligosaccharides .
Similar Compounds
Isomaltose: A disaccharide composed of two glucose units linked by an alpha-1,6-glycosidic bond.
Isomaltotriose: A trisaccharide composed of three glucose units linked by alpha-1,6-glycosidic bonds.
Isomaltooctaose: An octasaccharide composed of eight glucose units linked by alpha-1,6-glycosidic bonds.
This compound stands out due to its specific structural properties and its ability to induce enzyme synthesis, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKPJBWUFOESDV-KGUZVYKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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